molecular formula C11H16F6N2O4 B6188602 3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid) CAS No. 2648945-42-8

3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)

Cat. No. B6188602
CAS RN: 2648945-42-8
M. Wt: 354.2
InChI Key:
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Description

“3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)” is a chemical compound . It is also known as N-(1-methylcyclobutyl)azetidin-3-amine .


Molecular Structure Analysis

The molecular formula of “3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)” is C9H15F3N2O2 . The molecular weight is 240.23 . The structure includes an azetidin-1-yl group attached to a cyclobutan-1-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)” include its molecular formula C9H15F3N2O2, and molecular weight 240.23 .

Mechanism of Action

The mechanism of action for “3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)” is not specified in the search results. It’s worth noting that the 3-(azetidin-1-yl)propan-1-amine moiety is present in various potentially pharmacologically-active molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid) involves the reaction of cyclobutanone with azetidine in the presence of sodium hydride to form 3-(azetidin-1-yl)cyclobutanone. This intermediate is then reduced with sodium borohydride to form 3-(azetidin-1-yl)cyclobutan-1-ol, which is subsequently converted to the desired product through a series of reactions involving tosyl chloride, sodium azide, and trifluoroacetic acid.", "Starting Materials": [ "Cyclobutanone", "Azetidine", "Sodium hydride", "Sodium borohydride", "Tosyl chloride", "Sodium azide", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with azetidine in the presence of sodium hydride to form 3-(azetidin-1-yl)cyclobutanone.", "Step 2: 3-(Azetidin-1-yl)cyclobutanone is reduced with sodium borohydride to form 3-(azetidin-1-yl)cyclobutan-1-ol.", "Step 3: 3-(Azetidin-1-yl)cyclobutan-1-ol is reacted with tosyl chloride to form the corresponding tosylate.", "Step 4: The tosylate is reacted with sodium azide to form the corresponding azide.", "Step 5: The azide is then reacted with trifluoroacetic acid to form the desired product, 3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)." ] }

CAS RN

2648945-42-8

Molecular Formula

C11H16F6N2O4

Molecular Weight

354.2

Purity

95

Origin of Product

United States

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